molecular formula C7H7N5O2 B2559044 Methyl 4-aminopyrazolo[5,1-c][1,2,4]triazine-3-carboxylate CAS No. 1158289-06-5

Methyl 4-aminopyrazolo[5,1-c][1,2,4]triazine-3-carboxylate

Cat. No.: B2559044
CAS No.: 1158289-06-5
M. Wt: 193.166
InChI Key: XSZCLZWQSTXVTO-UHFFFAOYSA-N
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Description

Methyl 4-aminopyrazolo[5,1-c][1,2,4]triazine-3-carboxylate is a heterocyclic compound that belongs to the class of pyrazolo[5,1-c][1,2,4]triazines. The unique structure of this compound, which includes a pyrazole ring fused with a triazine ring, contributes to its diverse chemical reactivity and biological activity .

Mechanism of Action

Target of Action

Similar compounds have shown antimicrobial activity against bacterial strains and yeasts , suggesting that Methyl 4-aminopyrazolo[5,1-c][1,2,4]triazine-3-carboxylate might interact with targets within these organisms.

Mode of Action

It’s synthesized from 5-aminopyrazole via the construction of a pyrazolotriazine skeleton followed by nitration . This suggests that its interaction with its targets could involve the pyrazolotriazine structure and nitro groups.

Biochemical Pathways

Similar compounds have been found to exhibit antimicrobial activity , which suggests that this compound may interfere with the biochemical pathways essential for the growth and survival of microorganisms.

Result of Action

Similar compounds have shown antimicrobial activity , suggesting that this compound may have similar effects.

Action Environment

Similar compounds have been found to exhibit antimicrobial activity , which suggests that environmental factors such as temperature, pH, and presence of other organisms could potentially influence the action of this compound.

Chemical Reactions Analysis

Methyl 4-aminopyrazolo[5,1-c][1,2,4]triazine-3-carboxylate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides . The major products formed from these reactions depend on the specific conditions and reagents used.

Properties

IUPAC Name

methyl 4-aminopyrazolo[5,1-c][1,2,4]triazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5O2/c1-14-7(13)5-6(8)12-4(10-11-5)2-3-9-12/h2-3H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSZCLZWQSTXVTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N2C(=CC=N2)N=N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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